

Adenosine 2-amidine Hydrochloride: Application Notes and Protocols

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Compound of Interest

Compound Name: *Adenosine 2-amidine hydrochloride*

Cat. No.: *B12399854*

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Introduction

Adenosine 2-amidine hydrochloride is a synthetic analog of the endogenous nucleoside adenosine. As a member of the adenosine analog family, it is postulated to interact with adenosine receptors and may exhibit a range of pharmacological activities. Adenosine analogs are known to play crucial roles in various physiological processes, including cardiovascular function, neurotransmission, and inflammation. Preliminary information suggests that, like other adenosine analogs, **Adenosine 2-amidine hydrochloride** may act as a vasodilator and possess potential applications in cancer research.^{[1][2]}

This document provides an overview of the available information on **Adenosine 2-amidine hydrochloride**, including its general properties and potential areas of research. Due to the limited publicly available data specific to this compound, the experimental protocols provided are generalized based on the applications of other well-characterized adenosine analogs. Researchers are strongly encouraged to perform dose-response studies and optimize protocols for their specific experimental systems.

Product Information

Product Name	Adenosine 2-amidine hydrochloride
Appearance	White to off-white solid
Molecular Formula	C ₁₁ H ₁₆ ClN ₇ O ₄
Molecular Weight	345.74 g/mol
Purity	≥97% (as determined by NMR)
Storage	Store at -20°C for long-term storage.
Solubility	Soluble in DMSO and aqueous solutions.

Table 1: Physical and Chemical Properties

Potential Applications and Research Areas

Based on the general properties of adenosine analogs, **Adenosine 2-amidine hydrochloride** may be investigated for its effects in the following areas:

- **Cardiovascular Research:** Adenosine and its analogs are potent vasodilators. Research could focus on the effects of this compound on vascular smooth muscle relaxation and its potential role in modulating blood pressure and blood flow.
- **Oncology Research:** Some adenosine analogs have demonstrated anti-proliferative effects on cancer cells. Investigations could explore the impact of **Adenosine 2-amidine hydrochloride** on cancer cell viability, proliferation, and apoptosis.
- **Neurological Research:** Adenosine is a key neuromodulator in the central nervous system. Studies could examine the potential of this analog to interact with adenosine receptors in the brain and modulate neuronal activity.
- **Inflammation and Immunology:** Adenosine signaling is involved in regulating inflammatory responses. Research could be directed towards understanding the effect of this compound on immune cell function and inflammatory pathways.

Supplier Information

A list of potential suppliers for **Adenosine 2-amidine hydrochloride** is provided below. Please note that availability and product specifications should be confirmed with the individual suppliers.

Supplier	Website
MedchemExpress	--INVALID-LINK--
BLD Pharm	--INVALID-LINK--

Table 2: Potential Suppliers

Experimental Protocols

The following are generalized protocols that can be adapted for the study of **Adenosine 2-amidine hydrochloride**.

In Vitro Cell Proliferation Assay (MTT Assay)

This protocol is designed to assess the effect of **Adenosine 2-amidine hydrochloride** on the proliferation of cancer cell lines.

Materials:

- **Adenosine 2-amidine hydrochloride**
- Cancer cell line of interest (e.g., MCF-7, A549, etc.)
- Complete cell culture medium
- 96-well plates
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- DMSO
- Plate reader

Protocol:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 μ L of complete medium.
- Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
- Prepare a stock solution of **Adenosine 2-amidine hydrochloride** in DMSO. Further dilute the compound in cell culture medium to achieve the desired final concentrations.
- Remove the medium from the wells and add 100 μ L of medium containing various concentrations of **Adenosine 2-amidine hydrochloride** (e.g., 0.1, 1, 10, 100 μ M). Include a vehicle control (medium with DMSO) and a no-cell control.
- Incubate the plate for 48-72 hours.
- Add 20 μ L of MTT solution to each well and incubate for 4 hours at 37°C.
- Remove the medium and add 150 μ L of DMSO to each well to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a plate reader.
- Calculate the percentage of cell viability relative to the vehicle control.



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Figure 1: Workflow for an in vitro cell proliferation assay.

Aortic Ring Vasodilation Assay

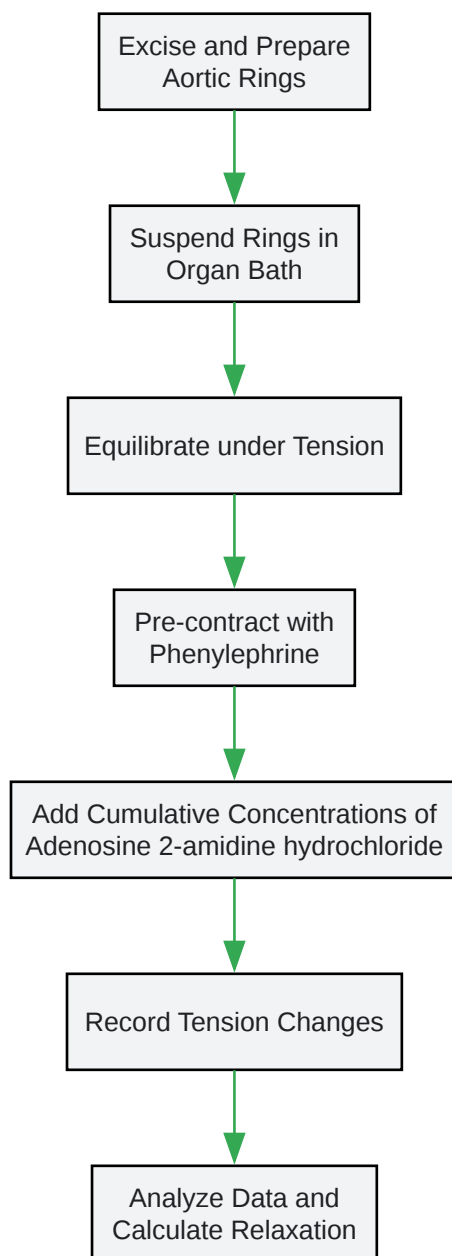
This protocol can be used to assess the vasodilatory effects of **Adenosine 2-amidine hydrochloride** on isolated aortic rings.

Materials:

- **Adenosine 2-amidine hydrochloride**
- Male Wistar rats (250-300 g)
- Krebs-Henseleit solution
- Phenylephrine
- Organ bath system with force transducers
- Data acquisition system

Protocol:

- Euthanize a rat and carefully excise the thoracic aorta.
- Clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.
- Suspend the aortic rings in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
- Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5 g.
- Pre-contract the aortic rings with phenylephrine (1 µM).
- Once a stable contraction is achieved, add cumulative concentrations of **Adenosine 2-amidine hydrochloride** (e.g., 1 nM to 10 µM) to the organ bath.
- Record the changes in tension.
- Calculate the percentage of relaxation relative to the pre-contraction induced by phenylephrine.



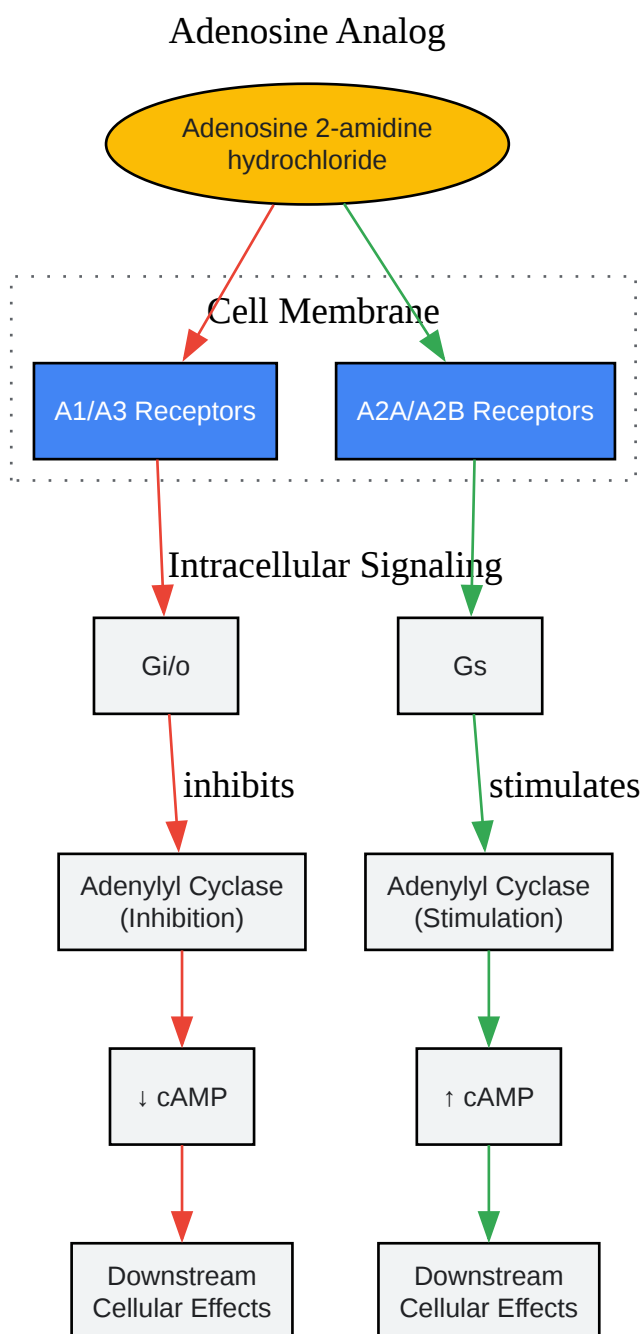
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Figure 2: Workflow for an aortic ring vasodilation assay.

Signaling Pathways

Adenosine analogs typically exert their effects by binding to one or more of the four G protein-coupled adenosine receptor subtypes: A₁, A_{2a}, A_{2e}, and A₃. The specific receptor binding profile of **Adenosine 2-amidine hydrochloride** has not been publicly documented. However, a general overview of adenosine receptor signaling is presented below.

- **A₁ and A₃ Receptors:** These receptors typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.
- **A_{2a} and A_{2e} Receptors:** These receptors usually couple to Gs proteins, resulting in the stimulation of adenylyl cyclase and an increase in intracellular cAMP levels.



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Figure 3: Generalized adenosine receptor signaling pathways.

Safety Precautions

Handle **Adenosine 2-amidine hydrochloride** with care. It is recommended to wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. For detailed safety information, please refer to the Safety Data Sheet (SDS) provided by the supplier.

Disclaimer

The information provided in this document is for research purposes only and is not intended for human or veterinary use. The experimental protocols are intended as a guide and may require optimization for specific applications. It is the responsibility of the researcher to ensure that all experiments are conducted in a safe and ethical manner.

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References

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- To cite this document: BenchChem. [Adenosine 2-amidine Hydrochloride: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12399854#adenosine-2-amidine-hydrochloride-supplier-information\]](https://www.benchchem.com/product/b12399854#adenosine-2-amidine-hydrochloride-supplier-information)

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